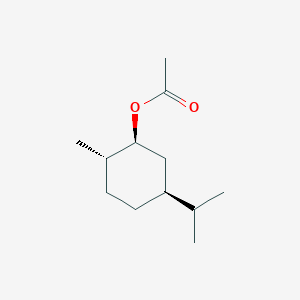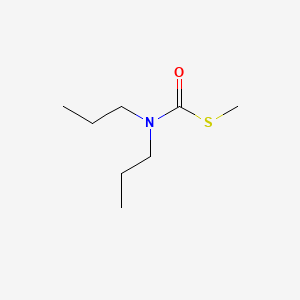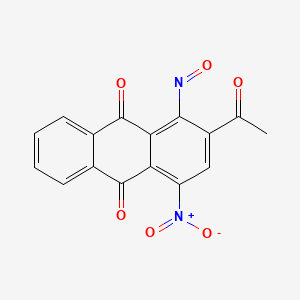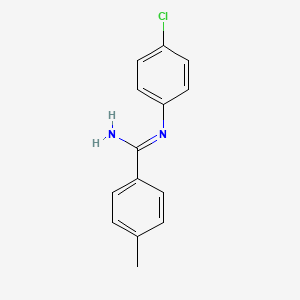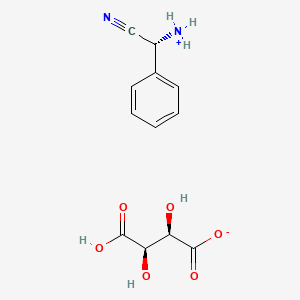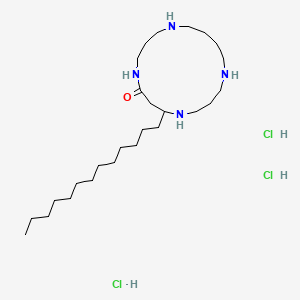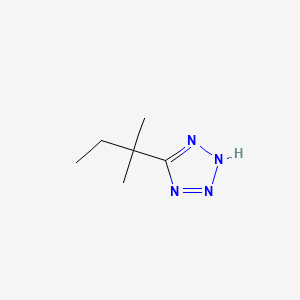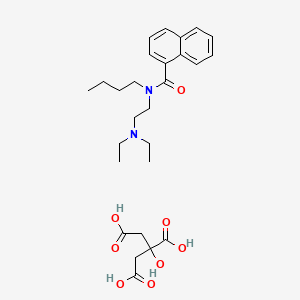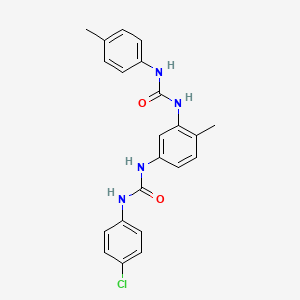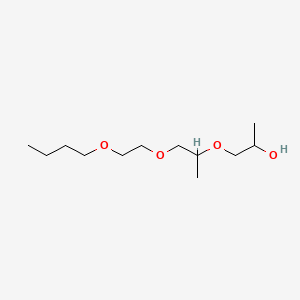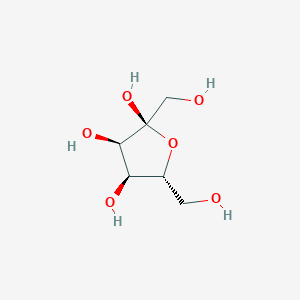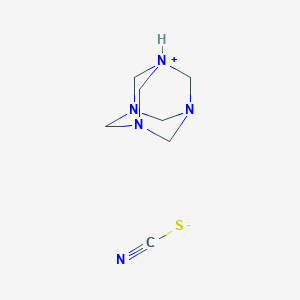
trans-2,3-Dimethyl-2-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,3-Dimethyl-2-phenyloxirane: is an organic compound with the molecular formula C10H12O. It is a type of epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its structural features, which include two methyl groups and a phenyl group attached to the oxirane ring. The trans configuration indicates that the substituents are on opposite sides of the ring, contributing to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dimethyl-2-phenyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of trans-2,3-dimethyl-2-phenylpropene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is carried out in an appropriate solvent, often dichloromethane, at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as those employed in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2,3-Dimethyl-2-phenyloxirane can undergo oxidation reactions, often leading to the formation of diols. For example, treatment with osmium tetroxide (OsO4) results in the formation of a vicinal diol.
Reduction: Reduction of the epoxide ring can be achieved using reagents like lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products:
Diols: Formed from oxidation reactions
Alcohols: Resulting from reduction reactions
Substituted Epoxides: Produced through nucleophilic substitution
Aplicaciones Científicas De Investigación
Chemistry: trans-2,3-Dimethyl-2-phenyloxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to biologically active molecules. Its derivatives have shown promise in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of trans-2,3-Dimethyl-2-phenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the ring-opening process leads to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
cis-2,3-Dimethyl-2-phenyloxirane: The cis isomer of the compound, with substituents on the same side of the ring.
2,3-Epoxybutane: A simpler epoxide with a similar structure but without the phenyl group.
trans-2-Butene Oxide: Another epoxide with a trans configuration but lacking the methyl and phenyl groups.
Uniqueness: trans-2,3-Dimethyl-2-phenyloxirane is unique due to its specific substituents and trans configuration, which influence its reactivity and the types of reactions it can undergo. The presence of the phenyl group adds to its versatility in organic synthesis, making it a valuable compound in various chemical applications .
Propiedades
Número CAS |
16127-54-1 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dimethyl-2-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-8-10(2,11-8)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-,10+/m1/s1 |
Clave InChI |
XLNDIBZQRBVILY-SCZZXKLOSA-N |
SMILES isomérico |
C[C@@H]1[C@@](O1)(C)C2=CC=CC=C2 |
SMILES canónico |
CC1C(O1)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


